molecular formula C26H24N2O2 B2590334 N,N-dibenzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862813-89-6

N,N-dibenzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2590334
CAS RN: 862813-89-6
M. Wt: 396.49
InChI Key: SZQYFOUISDIHLF-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, also known as DBZ, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Cannabinoid Receptor Ligands

A study by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, revealing that fluorinated derivatives are potent and selective ligands for the cannabinoid receptor type 2 (CB2) with significant affinity, indicating potential therapeutic applications in conditions where CB2 modulation is beneficial (Moldovan et al., 2017).

Marine Natural Products and Serotonin Modulators

Research by Ibrahim et al. (2017) focused on marine-inspired indole alkaloids, demonstrating their potential as antidepressant and sedative drug leads. This study synthesizes derivatives with different halogen substitutions on the indol-3-yl-oxoacetamide framework, showing significant antidepressant-like action and potent sedative activity in in vitro and in vivo tests, highlighting the role of bromine in enhancing biological activity (Ibrahim et al., 2017).

Synthetic Cannabinoids Metabolism

Takayama et al. (2014) investigated the metabolism of several new illicit drugs, including ADB-FUBINACA and AB-FUBINACA, which contain indole and indazole structures similar to the compound of interest. The study's findings on human liver microsomes' oxidation processes offer insights into potential metabolic pathways for related compounds, contributing to the understanding of their biotransformation and the identification of metabolic markers (Takayama et al., 2014).

Anticancer and Antimicrobial Applications

A study by Karaburun et al. (2018) on the synthesis of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, including those related to the compound , reported significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines. This highlights the potential of these compounds in anticancer research (Karaburun et al., 2018).

Novel Synthetic Approaches

Research by Kharaneko et al. (2020) explored the synthesis of β-carbolines and other heterocyclic compounds from dicarbonyl indole derivatives. This work presents innovative methods for creating complex structures from simple indole precursors, contributing to the development of new synthetic strategies in organic chemistry (Kharaneko et al., 2020).

properties

IUPAC Name

N,N-dibenzyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-19-24(22-15-9-10-16-23(22)27(19)2)25(29)26(30)28(17-20-11-5-3-6-12-20)18-21-13-7-4-8-14-21/h3-16H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQYFOUISDIHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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